2-aMino-4-(3-chloropropoxy)-5-Methoxybenzoate
CAS No.:
Cat. No.: VC18704240
Molecular Formula: C11H13ClNO4-
Molecular Weight: 258.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClNO4- |
|---|---|
| Molecular Weight | 258.68 g/mol |
| IUPAC Name | 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate |
| Standard InChI | InChI=1S/C11H14ClNO4/c1-16-9-5-7(11(14)15)8(13)6-10(9)17-4-2-3-12/h5-6H,2-4,13H2,1H3,(H,14,15)/p-1 |
| Standard InChI Key | VYGVGRQOOIHTMX-UHFFFAOYSA-M |
| Canonical SMILES | COC1=C(C=C(C(=C1)C(=O)[O-])N)OCCCCl |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (C₁₂H₁₆ClNO₄) has a molecular weight of 273.71 g/mol and belongs to the class of substituted benzoates. Its IUPAC name, methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, reflects the esterification of the carboxylic acid group with a methyl moiety. The compound’s canonical SMILES representation (COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCCl) underscores the spatial arrangement of its functional groups, which are critical for its biochemical interactions.
Key physicochemical properties include a melting point of 377 K and a density of 1.309 g/cm³ . The triclinic crystal system (space group P1) accommodates two independent molecules in the asymmetric unit, stabilized by intramolecular N–H⋯O hydrogen bonds that form planar six-membered rings . These structural features contribute to its thermal stability and solubility profile, distinguishing it from analogs with shorter alkoxy chains or nitro substituents.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate typically begins with methyl 4-hydroxy-3-methoxybenzoate, which undergoes alkylation with 1-bromo-3-chloropropane to introduce the chloropropoxy side chain. Subsequent nitration and reduction steps yield the target compound, with the nitro-to-amino conversion achieved using powdered iron in methanol under reflux conditions. This method, while effective, faces challenges in yield optimization, particularly during the reduction step (51.1% yield) .
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | 1-Bromo-3-chloropropane, K₂CO₃ | 68% |
| Nitration | HNO₃, H₂SO₄, 0–5°C | 75% |
| Reduction | Fe powder, MeOH, reflux | 51.1% |
Industrial-Scale Considerations
Industrial production scales these reactions using continuous-flow reactors to enhance yield and purity. Solvent selection (e.g., ethanol or acetic acid) and catalyst recycling are prioritized to minimize waste. Recent advances explore palladium on carbon (Pd/C) as an alternative catalyst for nitro reduction, potentially improving efficiency and reducing reaction times .
Crystallographic and Structural Analysis
Unit Cell Parameters and Hydrogen Bonding
Single-crystal X-ray diffraction reveals a triclinic lattice with unit cell dimensions a = 8.1080 Å, b = 9.818 Å, c = 17.739 Å, and angles α = 82.07°, β = 83.41°, γ = 89.37° . The two independent molecules in the asymmetric unit exhibit nearly planar benzene rings (dihedral angle = 88.50°), with intramolecular N–H⋯O bonds (2.08–2.15 Å) stabilizing the conformation . Intermolecular hydrogen bonds further organize the crystal lattice into chains along the a-axis, enhancing thermal stability compared to non-hydrogen-bonded analogs .
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| Unit cell volume | 1389.3 ų |
| Z (molecules/unit) | 4 |
| Density | 1.309 g/cm³ |
Biological Activities and Mechanisms
Antimicrobial Properties
Derivatives of this compound exhibit broad-spectrum antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The amino and chloropropoxy groups likely disrupt microbial cell wall synthesis, though mechanistic details remain under investigation.
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